molecular formula C29H27ClN4O6 B2896116 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-43-1

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B2896116
CAS No.: 899910-43-1
M. Wt: 563.01
InChI Key: GMFDTZNXKMBYLJ-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core linked to a benzodioxole group via a butanamide chain, with a 2-chlorobenzylaminoacetamide substituent. The quinazoline-dione moiety is a recognized pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., kinases, topoisomerases) . The benzodioxole group may enhance bioavailability by improving membrane permeability, while the 2-chlorobenzyl substituent could augment binding affinity through hydrophobic interactions . The butanamide linker likely balances solubility and stability, a design strategy observed in structurally related compounds .

Properties

CAS No.

899910-43-1

Molecular Formula

C29H27ClN4O6

Molecular Weight

563.01

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H27ClN4O6/c30-22-8-3-1-6-20(22)16-32-27(36)17-34-23-9-4-2-7-21(23)28(37)33(29(34)38)13-5-10-26(35)31-15-19-11-12-24-25(14-19)40-18-39-24/h1-4,6-9,11-12,14H,5,10,13,15-18H2,(H,31,35)(H,32,36)

InChI Key

GMFDTZNXKMBYLJ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural complexity distinguishes it from simpler heterocyclic derivatives. Below is a comparative analysis of key analogs:

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Quinazoline-dione (Target) Quinazoline-2,4-dione Benzodioxole, 2-chlorobenzyl, butanamide ~600 (estimated) Not reported (inferred enzyme inhibition)
Thiazolidinone Thiazolidin-2,4-dione Phenyl, methyl ~300 Antidiabetic (PPAR-γ activation inferred)
Benzoimidazole Benzoimidazole Benzyl, hydroxyethyl, butanoic acid ~400 Protease inhibition (hypothetical)
1,3-Oxazole 1,3-Oxazole 4-Chlorophenylsulfonyl, benzyl ~350 Cytotoxic (IC50: 5–20 μM)
1,2,3-Dithiazole 1,2,3-Dithiazole Chloro, pyridinamine ~250 Antimicrobial (MIC: 2–8 μg/mL)

Pharmacological Potential

  • Cytotoxicity : Oxazole derivatives (e.g., 4-benzyl-1,3-oxazoles) exhibit moderate cytotoxicity against cancer cell lines (IC50: 5–20 μM) , suggesting the target compound’s quinazoline-dione core could be optimized for similar activity.
  • Antimicrobial Activity : Dithiazole derivatives demonstrate broad-spectrum antimicrobial effects (MIC: 2–8 μg/mL) , implying the chloro-benzyl group in the target compound may enhance such properties.

Physicochemical Properties

  • Solubility : The butanamide chain may improve aqueous solubility compared to shorter-chain analogs (e.g., benzoimidazoles in ), though the benzodioxole and chlorobenzyl groups could reduce it.
  • Stability: Quinazoline-diones are prone to hydrolysis under acidic conditions, necessitating formulation adjustments—a challenge also noted for oxadiazole derivatives ().

Q & A

Basic: What are the key synthetic strategies for this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Utilize chloroacetyl chloride and triethylamine in dioxane for coupling reactions, as described in similar quinazoline derivatives .
  • Quinazolinone core construction : Cyclization steps under reflux conditions, often employing catalytic systems or iodine/tert-butyl hydroperoxide (I₂/TBHP) for domino reactions .
  • Functionalization : Introduce the 2-chlorobenzylamino and benzodioxolemethyl groups via nucleophilic substitution or reductive amination.
    Critical considerations : Purification via recrystallization (ethanol-DMF mixtures) and monitoring by TLC/HPLC to ensure intermediate purity .

Basic: How is the structural identity and purity of the compound confirmed?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR analyze proton environments and carbon frameworks. For example, quinazolinone carbonyls appear at ~170–175 ppm, while benzodioxole protons resonate as a singlet near δ 6.0 .
  • Mass Spectrometry (ESI-MS/HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Infrared Spectroscopy (FT-IR) : Detect key functional groups (amide C=O stretches at ~1650 cm⁻¹, quinazolinone C=O at ~1720 cm⁻¹) .

Advanced: How can reaction conditions be optimized for improved yield and scalability?

Answer:

  • Design of Experiments (DoE) : Apply statistical modeling to optimize variables like solvent polarity, temperature, and catalyst loading. For instance, flow chemistry systems enhance reproducibility in oxidation steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dioxane aids in amide coupling .
  • Catalytic systems : Explore Pd-mediated cross-coupling or TBHP/I₂ for domino reactions to reduce side products .

Advanced: What computational approaches predict biological targets or pharmacokinetic properties?

Answer:

  • Molecular docking : Screen against enzyme targets (e.g., kinases, proteases) using software like AutoDock or Schrödinger. The benzodioxole and quinazolinone moieties may target ATP-binding pockets .
  • QSAR modeling : Correlate structural features (e.g., logP, H-bond acceptors) with bioactivity data from analogous compounds to prioritize derivatives .
  • ADMET prediction : Tools like SwissADME assess permeability, CYP450 interactions, and toxicity risks .

Advanced: How can contradictions in biological activity data be resolved?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., chlorobenzyl vs. fluorobenzyl groups) to isolate pharmacophores. For example, 2-chloro substitution enhances enzyme inhibition compared to 4-fluoro in related compounds .
  • Target validation assays : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target engagement in cellular models .
  • Dose-response profiling : Compare IC₅₀ values across assays to differentiate true activity from assay artifacts .

Advanced: What strategies mitigate challenges in purification of intermediates?

Answer:

  • Chromatography : Employ flash column chromatography with gradients of ethyl acetate/hexane for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol-water) based on solubility differences. High-melting-point derivatives (260–280°C) often require DMF for dissolution .
  • HPLC-MS : Use preparative HPLC with C18 columns and 0.1% formic acid in acetonitrile/water for final purity ≥95% .

Basic: What functional groups contribute to its reactivity and bioactivity?

Answer:

  • Quinazolinone-dione core : Provides hydrogen-bonding sites for enzyme inhibition .
  • Benzodioxole : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Chlorobenzylamide : Electrophilic chlorine may engage in halogen bonding with target proteins .

Advanced: How is stability assessed under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC. Amide bonds are prone to hydrolysis in acidic conditions .
  • Plasma stability assays : Test in human plasma (37°C, 24 hrs) to evaluate esterase-mediated degradation .
  • Light/heat stress testing : Expose to 40–60°C and UV light (ICH guidelines) to identify degradation pathways .

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